Nitrosopiperidinas

Nitrosopiperidines are a class of organic compounds derived from piperidine and nitrogen dioxide, featuring a unique structural framework that combines the basicity of primary amine with the reactivity of a nitroso group. These compounds exhibit diverse chemical properties, making them valuable intermediates in synthetic chemistry due to their potential for substitution reactions. Nitrosopiperidines are often used as precursors in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals. Their stability under various reaction conditions allows for efficient functionalization, which is crucial for synthesizing complex molecules with specific functionalities. These compounds can be readily prepared through aminonitrosation reactions and have found applications in the development of new drugs, agrochemicals, and materials science. Due to their versatile reactivity and structural flexibility, nitrosopiperidines continue to attract significant interest from researchers seeking innovative synthetic pathways and molecular structures.

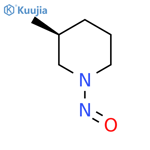

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

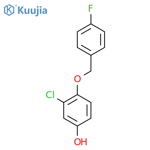

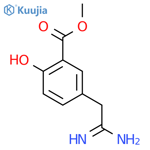

|

Piperidine,2-methyl-1-nitroso-, (2S)- | 36702-44-0 | C6H12N2O |

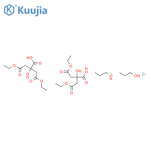

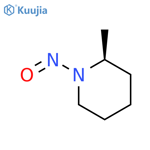

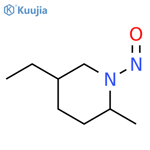

|

Piperidine,5-ethyl-2-methyl-1-nitroso- | 10546-83-5 | C8H16N2O |

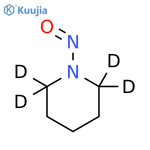

|

N-Nitrosopiperidine-d4 | 99389-11-4 | C5H10N2O |

|

4-Piperidinone,2,2,6,6-tetramethyl-1-nitroso- | 640-01-7 | C9H16N2O2 |

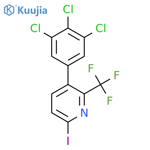

|

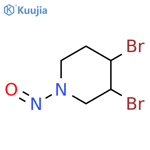

3,4-dibromo-1-nitrosopiperidine | 57541-73-8 | C5H8Br2N2O |

|

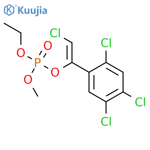

2-Piperidinol,1-nitroso-, 2-acetate | 53198-44-0 | C7H12N2O3 |

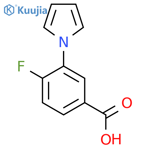

|

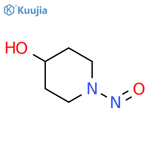

1-nitrosopiperidin-4-ol | 55556-93-9 | C5H10N2O2 |

|

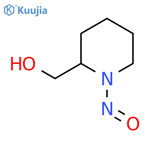

2-PIPERIDINEMETHANOL, 1-NITROSO- | 64605-07-8 | C6H12N2O2 |

|

17305-24-7 | C6H12N2O |

Literatura relevante

-

Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

Proveedores recomendados

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados